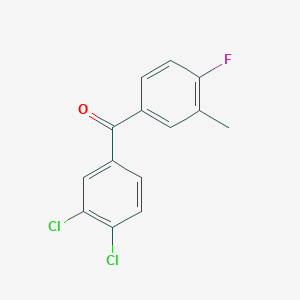

3,4-Dichloro-4'-fluoro-3'-methylbenzophenone

説明

BenchChem offers high-quality 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3,4-dichlorophenyl)-(4-fluoro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO/c1-8-6-9(3-5-13(8)17)14(18)10-2-4-11(15)12(16)7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSZSAWOVPBFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301196338 | |

| Record name | Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-86-5 | |

| Record name | Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone as a Fragment for Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel chemical matter for challenging biological targets.[1][2][3] This technical guide provides a comprehensive framework for the evaluation of 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone, a strategically substituted diaryl ketone, as a promising fragment for initiating drug discovery campaigns. The benzophenone scaffold is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of therapeutic activities.[4] The specific substitution pattern of this fragment—featuring two chlorine atoms, a fluorine atom, and a methyl group—offers a unique combination of steric and electronic properties designed to probe molecular recognition events in diverse protein binding sites. This guide details a prospective workflow, from chemical synthesis and physicochemical characterization to a multi-tiered biophysical and cell-based screening cascade. We provide detailed, field-proven protocols and the scientific rationale behind experimental choices, empowering researchers to unlock the therapeutic potential of this versatile chemical starting point.

Introduction: The Rationale for 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone in FBDD

Fragment-Based Drug Discovery (FBDD) offers a distinct advantage over traditional high-throughput screening (HTS) by exploring chemical space more efficiently with smaller, less complex molecules.[2][3] These "fragments" (typically with a molecular weight < 300 Da) form lower-affinity interactions with their protein targets, which can be detected by sensitive biophysical techniques.[1] The simplicity of fragments often translates to higher ligand efficiency and provides a more tractable starting point for optimization into potent, drug-like candidates.[1]

The benzophenone core is a privileged scaffold in medicinal chemistry, present in a variety of natural products and synthetic molecules with demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The unique, non-planar diaryl ketone structure allows its substituents to project into distinct regions of a protein's binding pocket.

The selection of 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone as a candidate fragment is underpinned by a clear medicinal chemistry strategy:

-

Dichlorophenyl Ring: The 3,4-dichloro substitution pattern provides a strong hydrophobic and electron-withdrawing moiety, capable of participating in van der Waals and halogen bonding interactions. Dichlorinated aromatic rings are common features in kinase inhibitors and other targeted therapies.

-

Fluoromethylphenyl Ring: The 4'-fluoro and 3'-methyl groups on the second phenyl ring offer a nuanced set of interactions. The fluorine atom can act as a hydrogen bond acceptor and its incorporation is known to enhance metabolic stability and binding affinity.[5] The methyl group provides a well-defined steric feature to probe hydrophobic pockets.

-

Vectorial Growth Opportunities: The substitution pattern provides clear vectors for chemical elaboration. The methyl group can be further functionalized, and the aromatic rings offer positions for the introduction of additional chemical diversity to "grow" the fragment into a more potent lead compound.

This guide will lay out a systematic approach to validating the potential of this fragment, from its synthesis to its biological characterization.

Physicochemical Properties and Synthesis

A thorough understanding of a fragment's physicochemical properties is crucial for interpreting screening data and guiding subsequent optimization efforts.

Predicted Physicochemical Properties

In silico tools are invaluable for predicting the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of small molecules before committing to extensive laboratory work.[1][6][7][8] Various software platforms, such as ADMET Predictor®, can provide accurate estimations of these key parameters directly from the compound's structure.[7]

Table 1: Predicted Physicochemical and ADMET Properties of 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone

| Property | Predicted Value | Significance in FBDD |

| Molecular Weight (MW) | ~283.1 g/mol | Falls within the typical range for fragments (<300 Da). |

| LogP | ~4.5 | Indicates moderate lipophilicity, which can influence cell permeability and binding to hydrophobic pockets. |

| Hydrogen Bond Donors | 0 | Lack of donors simplifies initial binding interactions. |

| Hydrogen Bond Acceptors | 2 (C=O, F) | Provides potential for directed hydrogen bonding with the target protein. |

| Polar Surface Area (PSA) | ~17.1 Ų | Low PSA is favorable for cell membrane permeability. |

| Aqueous Solubility | Low | May require the use of co-solvents (e.g., DMSO) in screening assays. |

| Blood-Brain Barrier (BBB) Permeability | Likely to be permeable | A consideration for CNS-targeted drug discovery. |

| CYP450 Inhibition | Potential for inhibition | Should be experimentally verified to assess drug-drug interaction risks. |

| Ames Mutagenicity | Predicted to be non-mutagenic | An important early indicator of safety. |

Note: These values are estimations and should be experimentally verified.

Proposed Synthesis Pathway

The most direct and industrially scalable route for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[9][10][11][12] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.

The proposed synthesis of 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone involves a two-step process:

-

Synthesis of 3,4-Dichloro-3'-methylbenzoyl Chloride: This intermediate can be synthesized from 3-chloro-4-methylbenzoic acid.

-

Friedel-Crafts Acylation: The synthesized acyl chloride is then reacted with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the final product.[9][10][11]

Diagram 1: Proposed Synthesis Workflow

Caption: Workflow for the synthesis of the target fragment.

Experimental Protocol: Synthesis of 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone

Step 1: Synthesis of 3,4-Dichloro-3'-methylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloro-3'-methylbenzoic acid (1.0 equivalent).

-

Add thionyl chloride (2.0 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,4-dichloro-3'-methylbenzoyl chloride is used directly in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and an anhydrous inert solvent such as dichloromethane.

-

Cool the suspension to 0-5°C in an ice bath.

-

Dissolve the crude 3,4-dichloro-3'-methylbenzoyl chloride from Step 1 in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.

-

After the addition is complete, add fluorobenzene (1.1 equivalents) dropwise, again keeping the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone.

Prospective Biological Evaluation: A Tiered Screening Approach

A tiered approach to fragment screening is recommended to efficiently identify and validate true binding events while minimizing false positives.

Diagram 2: Tiered Fragment Screening Cascade

Caption: A multi-tiered workflow for fragment evaluation.

Tier 1: Primary Screening - Identifying Initial Binders

The initial screen aims to identify fragments that bind to the target protein, even with low affinity. Highly sensitive biophysical techniques are required for this step.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based methods, particularly Saturation Transfer Difference (STD) NMR, are powerful for detecting weak binding interactions.[13][14][15][16][17]

Experimental Protocol: Saturation Transfer Difference (STD) NMR

-

Sample Preparation:

-

Prepare a stock solution of the target protein (10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).

-

Prepare a stock solution of the fragment (1-5 mM) in the same deuterated buffer.

-

The final NMR sample should contain the protein and the fragment at a molar ratio of approximately 1:100 (protein:fragment).

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum of the sample to confirm the presence of both protein and fragment signals.

-

Set up the STD experiment with on-resonance irradiation at a frequency where only protein resonances absorb (e.g., -1.0 ppm) and off-resonance irradiation at a frequency where neither protein nor fragment signals are present (e.g., 30 ppm).

-

A saturation time of 2 seconds is a good starting point and can be optimized.

-

-

Data Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

Signals present in the STD spectrum belong to the fragment and indicate binding to the protein.

-

The intensity of the STD signals can provide information about which parts of the fragment are in close contact with the protein (epitope mapping).[16]

-

3.1.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events.[5][18][19][20][21]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization:

-

Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Aim for a low immobilization density to minimize mass transport limitations.

-

-

Fragment Screening:

-

Prepare a series of fragment concentrations (e.g., 10 µM to 1 mM) in a running buffer containing a small percentage of DMSO to ensure solubility.

-

Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

-

Monitor the change in response units (RU) over time to generate sensorgrams.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Analyze the sensorgrams to determine the association (kₐ) and dissociation (kₑ) rates, and calculate the equilibrium dissociation constant (Kₑ).

-

Fragments showing a concentration-dependent binding response are considered hits.

-

Tier 2: Hit Validation - Confirming True Binders

Hits from the primary screen should be validated using an orthogonal biophysical method to eliminate false positives. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose as it directly measures the heat of binding.[2][3][22][23][24]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Prepare the target protein (10-50 µM) and the fragment (100-500 µM) in the exact same buffer to minimize heats of dilution.

-

Degas both solutions before the experiment.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the fragment solution into the injection syringe.

-

Perform a series of small injections (e.g., 2 µL) of the fragment solution into the protein solution.

-

Measure the heat change after each injection.

-

-

Data Analysis:

Tier 3: Structural Characterization - Visualizing the Interaction

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is invaluable for structure-based drug design.

Experimental Protocol: X-ray Crystallography

-

Protein Crystallization:

-

Crystallize the target protein under conditions that yield well-diffracting crystals.

-

-

Fragment Soaking or Co-crystallization:

-

Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment (1-10 mM).

-

Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from the fragment-bound crystals at a synchrotron source.

-

Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment in the protein's active site.

-

Tier 4: Cellular Activity - Assessing Functional Effects

Once a fragment's binding has been validated and structurally characterized, it is important to assess its effect in a cellular context. Cytotoxicity assays are a common starting point, especially if the target is implicated in cell proliferation, such as in cancer.[25][26]

3.4.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[26][27][28][29]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the fragment for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3.4.2. LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity.[25][30][31][32][33]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

-

Absorbance Measurement: Measure the absorbance of the colored product at ~490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to control cells lysed with a detergent (maximum LDH release).

In Silico Modeling: Guiding Fragment Optimization

Computational methods can play a crucial role in understanding the binding mode of the fragment and in guiding its evolution into a more potent lead compound.

Pharmacophore Modeling

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target.[34][35][36][37][38] If a crystal structure of the fragment-protein complex is obtained, a structure-based pharmacophore can be generated to guide the design of new analogs with improved binding affinity.

Diagram 3: Pharmacophore Model Generation and Use

Caption: Using structural data to guide virtual screening and design.

Molecular Docking

Molecular docking simulations can be used to predict the binding pose of new analogs of the fragment and to estimate their binding affinity. This allows for the in silico screening of virtual libraries of compounds before committing to their synthesis.

Future Directions: From Fragment to Lead

The journey from a validated fragment hit to a clinical candidate involves a multidisciplinary effort. Once 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone has been validated as a binder to a specific target with a known structure and cellular activity, the following steps can be taken:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand how changes in the fragment's structure affect its binding affinity and activity.

-

Fragment Growing: Add functional groups to the fragment to make additional favorable interactions with the protein.

-

Fragment Linking/Merging: If other fragments are found to bind in nearby pockets, they can be linked together to create a larger, higher-affinity molecule.

-

In Vivo Studies: Promising lead compounds will need to be evaluated in animal models of disease to assess their efficacy and safety.[4][39][40][41][42]

Conclusion

3,4-Dichloro-4'-fluoro-3'-methylbenzophenone represents a promising starting point for a fragment-based drug discovery campaign. Its strategically substituted benzophenone core offers a unique combination of features to probe protein binding sites. This technical guide has provided a comprehensive, prospective roadmap for the systematic evaluation of this fragment, from its chemical synthesis and physicochemical characterization to a tiered biophysical and cell-based screening cascade. By following the detailed protocols and scientific rationale presented herein, researchers are well-equipped to explore the therapeutic potential of this versatile chemical scaffold and to initiate the journey towards the discovery of novel therapeutics.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

-

PubMed. (n.d.). Saturation transfer difference NMR for fragment screening. Retrieved from [Link]

-

PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

-

Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Retrieved from [Link]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

-

Tel Aviv University. (n.d.). In vivo screening models of anticancer drugs. Retrieved from [Link]

-

NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]

-

Scribd. (n.d.). Pre clinical screening models for anti cancer drugs. Retrieved from [Link]

-

ResearchGate. (2018, October 7). (PDF) In vivo screening models of anticancer drugs. Retrieved from [Link]

-

Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

-

Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

-

Wiley Online Library. (2023, December 22). A comprehensive review of 3D cancer models for drug screening and translational research. Retrieved from [Link]

-

Simulations Plus. (2026, January 29). ADMET Predictor®. Retrieved from [Link]

-

DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

-

Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

-

Frontiers. (2019, April 11). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Retrieved from [Link]

-

Malvern Panalytical. (2025, February 12). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Saturation Transfer Difference NMR for Fragment Screening. Retrieved from [Link]

-

SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

-

ACS Publications. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

-

Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothermal Titration Calorimetry. (A) Schematic representation of the.... Retrieved from [Link]

-

PMC. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

-

MDPI. (2015, December 19). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

-

Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Springer. (n.d.). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

- Google Patents. (n.d.). CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.

-

International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

-

Dovepress. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Retrieved from [Link]

-

Frontiers. (n.d.). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

Springer. (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. Retrieved from [Link]

-

Cheméo. (n.d.). Benzoyl chloride, 3,4-dichloro-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-4-methylbenzoyl chloride. Retrieved from [Link]

-

ScienceDirect. (2022, October 12). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identificatio. Retrieved from [Link]

Sources

- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 2. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. cris.tau.ac.il [cris.tau.ac.il]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaron.com [pharmaron.com]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 8. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 9. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistryjournals.net [chemistryjournals.net]

- 13. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 20. bioradiations.com [bioradiations.com]

- 21. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isothermal Titration Calorimetry (ITC) Analysis Service - Creative Proteomics [iaanalysis.com]

- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 24. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. namsa.com [namsa.com]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. clyte.tech [clyte.tech]

- 29. broadpharm.com [broadpharm.com]

- 30. protocols.io [protocols.io]

- 31. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]

- 33. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 34. mdpi.com [mdpi.com]

- 35. dovepress.com [dovepress.com]

- 36. Frontiers | 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors [frontiersin.org]

- 37. wpage.unina.it [wpage.unina.it]

- 38. arabjchem.org [arabjchem.org]

- 39. Pre clinical screening models for anti cancer drugs | PDF [slideshare.net]

- 40. researchgate.net [researchgate.net]

- 41. iv.iiarjournals.org [iv.iiarjournals.org]

- 42. A comprehensive review of 3D cancer models for drug screening and translational research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation

Introduction: A Modern Perspective on a Classic Reaction

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1][2] For researchers in medicinal chemistry and materials science, this reaction provides a direct and efficient pathway to substituted benzophenones, a structural motif present in numerous pharmaceuticals, agrochemicals, and functional materials.[3][4] This guide offers an in-depth exploration of the Friedel-Crafts acylation protocol for preparing these valuable compounds, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations that ensure successful and reproducible outcomes.

The reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[5][6] Typically, this involves the reaction of a substituted or unsubstituted benzene with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][7] A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[8][9] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the rearrangements that often plague Friedel-Crafts alkylations.[5][10]

This document will provide a detailed mechanistic overview, comprehensive experimental protocols, a guide to catalyst selection, and critical safety and handling information, all designed to equip the modern researcher with the knowledge to effectively leverage this powerful synthetic transformation.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of substituted benzophenones. The process can be dissected into three critical stages:

-

Generation of the Electrophile (Acylium Ion): The reaction is initiated by the interaction of the Lewis acid catalyst, such as AlCl₃, with the acylating agent (e.g., benzoyl chloride). The Lewis acid coordinates to the chlorine atom, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[2][9]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Regeneration of Aromaticity and Catalyst Complexation: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the desired benzophenone.[1] Crucially, the carbonyl oxygen of the product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[1][8] This complexation deactivates the product towards further acylation and necessitates the use of stoichiometric or greater amounts of the catalyst. The final product is liberated from this complex during the aqueous workup.[1][11]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of substituted benzophenones. Specific quantities and reaction conditions may need to be optimized based on the reactivity of the chosen substrates.

Materials and Reagents

-

Aromatic substrate (e.g., anisole, toluene)

-

Acylating agent (e.g., benzoyl chloride, 4-bromobenzoyl chloride)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride, ferric chloride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide)

-

Concentrated hydrochloric acid

-

5% Aqueous sodium hydroxide

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Crushed ice

Equipment

-

Dry round-bottom flask (three-necked preferred)

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Reaction Setup and Procedure

Caption: General Experimental Workflow for Friedel-Crafts Acylation.

-

Preparation: All glassware must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.[12] The reaction should be assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: In a three-necked flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, suspend the anhydrous Lewis acid (typically 1.1 to 1.3 molar equivalents) in the anhydrous solvent.[13]

-

Cooling: Cool the suspension to 0 °C using an ice bath. This is crucial as the initial reaction between the Lewis acid and the acylating agent is highly exothermic.[12][14]

-

Addition of Acylating Agent: Slowly add the acylating agent (1.0 molar equivalent), dissolved in a small amount of anhydrous solvent, to the cooled catalyst suspension via the addition funnel.

-

Addition of Aromatic Substrate: After the addition of the acylating agent is complete, add the aromatic substrate (1.0 to 1.2 molar equivalents), also dissolved in a minimal amount of anhydrous solvent, dropwise to the reaction mixture.[13] The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.[13] Depending on the reactivity of the substrates, heating under reflux may be necessary to drive the reaction to completion.[15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): This is a critical and potentially hazardous step. The reaction is quenched by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[12][14] This hydrolyzes the aluminum chloride complex, liberating the benzophenone product, and dissolves the aluminum salts in the aqueous layer.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two to three times with the organic solvent (e.g., DCM).[16]

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[13]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[16] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.[16]

Substrate Scope and Catalyst Selection

The success of the Friedel-Crafts acylation is highly dependent on the nature of the substituents on the aromatic ring.

-

Activating Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring accelerate the reaction and are ortho-, para-directing.[17] For highly activated substrates like anisole, milder Lewis acids such as ferric chloride (FeCl₃) or even solid acid catalysts like zeolites can be employed.[17][18]

-

Deactivating Groups: Strongly electron-withdrawing groups (e.g., -NO₂, -NR₃⁺) deactivate the ring to such an extent that the reaction often fails.[2][19]

-

Halogens: Halogens are deactivating yet ortho-, para-directing. The reaction will proceed, but may require more forcing conditions.

| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temp. (°C) | Time (h) | Product | Approx. Yield (%) | Reference(s) |

| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90 | [7] |

| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 | [7] |

| Anisole | Propionyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 0.5 | 4'-Methoxypropiophenone | High | [14] |

| Anisole | 4-Bromobenzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2-4 | 4-Bromo-4'-methoxybenzophenone | High | [13] |

| p-Xylene | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | - | 2',5'-Dimethylacetophenone | - | [20] |

Troubleshooting and Key Considerations

-

Low or No Yield: The primary culprit is often moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Also, confirm that a stoichiometric amount of the Lewis acid was used, as it is consumed by complexation with the product.[1][8]

-

Incompatible Functional Groups: Aromatic rings bearing amine (-NH₂) or hydroxyl (-OH) groups are not suitable for Friedel-Crafts acylation as these groups will complex with the Lewis acid catalyst, deactivating the ring.[10][19] These functional groups should be protected prior to the reaction.

-

Safety Precautions: Friedel-Crafts acylation involves corrosive and water-sensitive reagents. Aluminum chloride reacts violently with water, liberating HCl gas.[12] Acyl chlorides are lachrymators and corrosive.[21] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. The quenching step is highly exothermic and should be performed with extreme caution.[12][21]

Conclusion

The Friedel-Crafts acylation is a robust and reliable method for the synthesis of substituted benzophenones, provided that the reaction principles and practical considerations are well understood. By carefully selecting the catalyst and reaction conditions based on the substrate, and by adhering to strict anhydrous techniques and safety protocols, researchers can successfully and reproducibly synthesize a wide array of these important compounds. This guide provides the foundational knowledge and a practical framework to empower scientists in drug development and chemical research to confidently apply this classic reaction to modern synthetic challenges.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis.

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. (n.d.).

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).

- Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE.

- Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. (2021, May 26).

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Experiment 1: Friedel-Crafts Acylation. (n.d.).

- Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems.

- YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.

- 13 Friedel-Crafts Acylation. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole with 4-Bromobenzoyl Chloride.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.

- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.

- Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. ACS Publications. (2025, October 18).

- ResearchGate. (2025, August 5). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.

- Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).

- Frontiers. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.

- Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society. (n.d.).

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. (n.d.).

- friedel-crafts acylation of benzene. (n.d.).

- Benchchem. (n.d.). Preventing rearrangement reactions in Friedel-Crafts acylations.

- ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.

- Friedel-Crafts Acylation of Anisole. (2006, October 4).

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Friedel-Crafts Acylation [www1.udel.edu]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Application Note: Purification of 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone by Recrystallization

Abstract & Scope

This application note details the purification protocol for 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone , a key intermediate in the synthesis of polysubstituted diaryl ketones used in pharmaceutical and agrochemical development. Synthesized typically via Friedel-Crafts acylation, the crude product often contains unreacted starting materials (3,4-dichlorobenzoic acid, 4-fluoro-3-methylbenzene), aluminum salts, and structural isomers. This guide provides a robust, self-validating recrystallization workflow designed to achieve >99% purity (HPLC) while maximizing yield.

Chemical Context & Impurity Profile

Understanding the molecular environment is critical for solvent selection.

-

Target Molecule: 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone.

-

Physical Character: Lipophilic, likely crystalline solid (estimated MP: 60–90°C based on structural analogs).

-

Key Impurities:

-

Hydrolyzed Acylating Agent: 3,4-Dichlorobenzoic acid (High polarity, acidic).

-

Regioisomers: Isomers resulting from acylation at positions ortho to the fluorine or methyl groups (Similar polarity to target, hardest to remove).

-

Inorganic Salts: Aluminum/Zinc species from Lewis acid catalysts (Insoluble in organic solvents).

-

Pre-Purification Analysis

Before initiating bulk recrystallization, characterize the crude material to establish a baseline.

-

Melting Point (MP) Range: A broad range (>3°C) indicates significant impurities.

-

TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (90:10 v/v).

-

Visualization: UV (254 nm).[1]

-

Note: The target ketone will likely have an Rf ~0.4–0.6. The carboxylic acid impurity will remain at the baseline.

-

Solvent Selection Strategy

For polychlorinated benzophenones, the "Like Dissolves Like" principle must be balanced against the high lipophilicity of the halogenated rings.

| Solvent System | Role | Suitability | Mechanism |

| Ethanol (95%) or Methanol | Single Solvent | High | Good solubility at reflux; poor at RT due to halogenation. Best for removing polar impurities. |

| Isopropanol (IPA) / Water | Binary System | High | Excellent control over saturation. Water acts as a powerful anti-solvent. |

| Heptane / Ethyl Acetate | Binary System | Medium | Good for very lipophilic analogs. Risk of "oiling out" if cooling is too rapid.[2] |

| Toluene | Single Solvent | Low | Too soluble; difficult to recover yield without excessive cooling. |

Recommendation: Start with Isopropanol (IPA) . If yield is low, add Water as an anti-solvent. If the compound is too insoluble, switch to Ethanol .

Detailed Protocol: Recrystallization

Phase A: Solubility Screening (Micro-Scale)

Perform this with 100 mg of crude material to save bulk product.

-

Place 100 mg of crude solid in a test tube.

-

Add 0.5 mL of Isopropanol (IPA) .

-

Heat to boiling (water bath at 85°C).

-

Observation:

-

Dissolves immediately? Too soluble. Try 90:10 IPA:Water.

-

Doesn't dissolve? Add solvent in 0.1 mL increments until dissolved at boiling.

-

Remains cloudy? Filter hot (inorganics).

-

-

Cool to room temperature (RT) slowly.

-

Success Criteria: Formation of distinct needles or prisms. If oil droplets form ("oiling out"), the solvent is too polar or the concentration is too high.

Phase B: Bulk Purification Protocol (Standard Operating Procedure)

Reagents:

-

Crude 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone

-

Solvent: Isopropanol (HPLC Grade)

-

Anti-solvent: Deionized Water (Optional)

-

Activated Charcoal (Optional, for color removal)

Step-by-Step Execution:

-

Dissolution:

-

Weigh the crude mass (

). -

Place in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Add Isopropanol (approx. 3 mL per gram of crude).

-

Heat the mixture to reflux (82°C) with stirring.

-

Note: If solids remain after 10 minutes of reflux, add more IPA in 5% volume increments until a clear solution is obtained.

-

-

Hot Filtration (Removal of Inorganics/Polymer):

-

If the solution contains insoluble black specks (Al salts) or is dark brown:

-

Add Activated Charcoal (1-2% w/w). Stir at reflux for 5 mins.

-

Filter the hot solution through a pre-warmed Buchner funnel with a Celite pad or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

-

Critical: Pre-warming prevents premature crystallization in the funnel stem.

-

-

Crystallization (The Slow Cool):

-

Cover the flask mouth with a Kimwipe or loose foil (do not seal air-tight).

-

Allow the flask to cool to Room Temperature (20-25°C) undisturbed. Do not stir. Agitation promotes small, impure crystals.

-

Timeframe: 2–4 hours.

-

Seeding: If no crystals form at 40°C, add a single seed crystal of pure material or scratch the inner glass wall with a glass rod to induce nucleation.

-

-

Yield Maximization:

-

Once at RT, place the flask in an ice-water bath (0–4°C) for 1 hour to precipitate remaining solute.

-

Optional: If yield appears low, add cold Water dropwise until slight turbidity persists, then re-cool.

-

-

Isolation:

-

Collect crystals via vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with a small volume of cold Isopropanol (or 50:50 IPA:Water). Do not use hot solvent.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove trapped solvent.

-

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Oiling Out | Compound separates as liquid droplets instead of crystals. | 1. Re-heat to dissolve. 2. Add more solvent (dilute).[3] 3. Add a seed crystal at a temperature just below the clearing point. 4. Cool more slowly (wrap flask in a towel). |

| Low Yield | Compound is too soluble in the chosen solvent. | 1. Concentrate the mother liquor (filtrate) via rotovap to 50% volume and repeat cooling (Second Crop). 2. Add anti-solvent (Water) to the mother liquor. |

| Impure Crystals | Melting point is depressed; color remains. | 1. Cooling was too fast (trapped impurities). 2. Recrystallize again (double recrystallization). 3. Wash crystals more thoroughly with cold solvent. |

Process Visualization (Workflow)[1]

Caption: Decision tree for the purification of substituted benzophenones, highlighting the critical "Oiling Out" checkpoint.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

BenchChem. "Production of 3,4-Dichloro-4'-fluorobenzophenone."[1] Technical Support Center. Accessed October 26, 2023. Link (Provides context on Friedel-Crafts synthesis and general workup for similar fluorobenzophenones).

-

University of Rochester, Dept. of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Accessed October 26, 2023. Link (Authoritative guide on solvent polarity and selection logic).

-

Sigma-Aldrich. "Friedel–Crafts Acylation: Mechanism and Applications." Accessed October 26, 2023. Link (Background on impurity formation in acylation reactions).

Sources

Application Note: Strategic Derivatization of 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone

Executive Summary

This guide details the synthetic utility of 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone (CAS 951886-86-5) as a high-value scaffold for drug discovery. Unlike generic benzophenones, this specific congener offers a unique "push-pull" electronic landscape and orthogonal functionalization sites.

The presence of a labile 4'-fluorine (activated by the carbonyl) and a benzylic 3'-methyl group allows for the rapid generation of diverse libraries targeting p38 MAPK inhibition , anti-inflammatory pathways , and lipid modulation (PPAR

Structural Analysis & Reactivity Profile

The scaffold behaves as a "molecular butterfly" with two distinct wings connected by a ketone bridge. Understanding the electronic causality is prerequisite to successful derivatization.

-

Ring A (3,4-Dichloro): The "Anchor." The dichloro motif provides metabolic stability (blocking CYP450 oxidation) and lipophilicity (

enhancement). It is electronically deactivated, making it resistant to electrophilic attack, thus serving as a stable hydrophobic tail. -

The Bridge (Carbonyl): The "Activator." It acts as a strong electron-withdrawing group (EWG), pulling electron density from both rings. This is the critical driver for the reactivity of Ring B.

-

Ring B (4'-Fluoro-3'-methyl): The "Warhead."

-

4'-Fluoro: Highly activated for

due to the para-carbonyl group. The fluorine atom is a superior leaving group to chlorine in -

3'-Methyl: Provides steric bulk to enforce torsion angles (improving selectivity) and serves as a latent handle for radical functionalization.

-

Visualization: Reactivity Logic Flow

Figure 1: Strategic reactivity map showing how the central carbonyl activates specific regions of the scaffold.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Replace the 4'-fluoro atom with secondary amines to generate a library of amino-benzophenones. This is the primary route for increasing solubility and introducing hydrogen-bond acceptors.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The rate-determining step is the nucleophilic attack, forming a resonance-stabilized Meisenheimer complex.[3] The 3'-methyl group exerts a minor steric effect, preventing the approach of extremely bulky nucleophiles, but standard cyclic amines (morpholine, piperazine) react efficiently.

Experimental Protocol

Reagents:

-

Substrate: 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone (1.0 eq)

-

Nucleophile: Morpholine, Piperazine, or Pyrrolidine (1.2 eq)

-

Base: Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 283 mg) of the benzophenone substrate in 3 mL of dry DMSO.

-

Activation: Add 2.0 mmol (276 mg) of anhydrous

. Stir for 5 minutes at room temperature to ensure dispersion. -

Addition: Add 1.2 mmol of the amine nucleophile dropwise.

-

Reaction: Heat the reaction block to 90°C . Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Note: The 4'-F displacement typically reaches completion within 4–6 hours. The 3,4-dichloro ring remains intact under these conditions.

-

-

Work-up:

-

Cool to room temperature.[4]

-

Pour the mixture into 15 mL of ice-water. The product typically precipitates as a solid.

-

Filter the solid and wash with water (

mL) to remove DMSO and inorganic salts.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if the precipitate is oily.

Analytical Validation (Self-Check)

-

NMR: Disappearance of the signal at

-

MS (ESI): Look for the replacement of the Fluorine mass (19 Da) with the Amine mass minus one proton. The chlorine isotope pattern (M, M+2, M+4) from the Ring A dichloro group must remain visible (9:6:1 intensity ratio).

Protocol B: Benzylic Functionalization (Bromination)

Objective: Functionalize the 3'-methyl group to create a "linker" for fragment-based drug design.

Mechanistic Insight

This reaction utilizes a radical chain mechanism (Wohl-Ziegler). The 3'-methyl protons are benzylic and susceptible to abstraction. Note that the 4'-fluoro group stabilizes the radical slightly less than a simple phenyl ring, but the reaction proceeds well with initiation.

Experimental Protocol

Reagents:

-

Substrate: 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS, 1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile, 0.05 eq) or Benzoyl Peroxide.

-

Solvent: Trifluorotoluene (Green alternative to

) or Acetonitrile.

Step-by-Step Workflow:

-

Setup: Use a round-bottom flask with a reflux condenser. Nitrogen atmosphere is recommended but not strictly required if the solvent is degassed.

-

Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of Trifluorotoluene.

-

Reagent Addition: Add NBS (1.05 mmol) and AIBN (0.05 mmol).

-

Initiation: Heat to reflux (approx. 102°C for Trifluorotoluene).

-

Visual Cue: The reaction often turns orange/brown initially and fades to pale yellow as succinimide precipitates on the surface.

-

-

Duration: Reflux for 2–4 hours.

-

Work-up:

-

Cool to 0°C to precipitate succinimide completely. Filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

-

Product: The resulting benzyl bromide is lachrymatory and unstable; use immediately for the next step (e.g., alkylation of an amine or alcohol).

Data Summary & Troubleshooting

| Parameter | Radical Bromination (Pathway B) | |

| Primary Challenge | Steric hindrance from 3'-Me if nucleophile is bulky. | Over-bromination (dibromo species). |

| Optimization | Increase Temp to 110°C; switch solvent to NMP. | Slow addition of NBS; stop at 80% conversion. |

| Key Intermediate | Meisenheimer Complex (Anionic).[2] | Benzylic Radical (Neutral). |

| Green Chem Score | High (if using EtOH workup). | Medium (Atom economy of NBS). |

Pathway Visualization

Figure 2: Parallel synthesis workflows for generating diverse libraries from the parent scaffold.

Safety & Handling

-

Halogenated Aromatics: The substrate and products are likely skin irritants. The benzyl bromide derivative (Pathway B) is a potent lachrymator (tear gas agent). Handle only in a functioning fume hood.

-

Waste Disposal: Segregate halogenated organic waste from non-halogenated waste to comply with environmental safety regulations.

References

-

Benzophenone Scaffolds in Medicinal Chemistry

-

Nucleophilic Aromatic Substitution Mechanisms

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism

- Source: Master Organic Chemistry

-

URL:[Link]

-

Reductive Amination Protocols

-

Compound Data

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amine synthesis by imine reduction [organic-chemistry.org]

- 11. 页面加载中... [china.guidechem.com]

- 12. 页面加载中... [china.guidechem.com]

- 13. 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone - 生产厂家:上海念兴实业有限公司 - 化源网 [chemsrc.com]

- 14. chem960.com [chem960.com]

Technical Support Center: Optimizing Lewis Acid Catalysts for Benzophenone Synthesis

Welcome to the technical support center for optimizing benzophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in Friedel-Crafts acylation reactions. Here, we address common challenges through a detailed question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding catalyst selection, handling, and general reaction setup.

Q1: What are the most critical factors for selecting a Lewis acid catalyst for benzophenone synthesis?

A1: The choice of a Lewis acid is pivotal and depends on the reactivity of your aromatic substrate, cost, and safety considerations. The primary function of the Lewis acid is to generate a highly electrophilic acylium ion from the benzoyl chloride (or anhydride).

-

Aluminum Chloride (AlCl₃): This is the most common and powerful Lewis acid for this reaction due to its high activity.[1] However, its extreme moisture sensitivity and the need for stoichiometric amounts are significant drawbacks.[2]

-

Iron(III) Chloride (FeCl₃): A milder and more environmentally benign alternative. It can be effective, especially for activated aromatic rings, and may be used in catalytic amounts under specific conditions, reducing waste.[3][4]

-

Boron Trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂), it is a versatile but generally milder Lewis acid than AlCl₃.[5]

-

Other Metal Triflates (e.g., Sc(OTf)₃, Y(OTf)₃): These are often more water-tolerant and can be used in truly catalytic amounts, but are typically more expensive.[6]

A comparative summary is provided below:

| Lewis Acid Catalyst | Typical Stoichiometry | Key Advantages | Key Disadvantages |

| Aluminum Chloride (AlCl₃) | ≥1.0 equivalent | High reactivity, low cost | Highly moisture-sensitive, stoichiometric requirement, significant waste |

| Iron(III) Chloride (FeCl₃) | Catalytic (e.g., 5 mol%) to Stoichiometric | Lower cost, more eco-friendly | Less reactive than AlCl₃, may require higher temperatures |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Stoichiometric | Easier to handle than solid AlCl₃ | Milder catalyst, may give lower yields with deactivated rings |

| Scandium(III) Triflate (Sc(OTf)₃) | Catalytic (1-10 mol%) | Water-tolerant, reusable, highly active | High cost |

Q2: Why is a stoichiometric amount of AlCl₃ required for the reaction when it's called a "catalyst"?

A2: This is a crucial and often misunderstood aspect of the Friedel-Crafts acylation. While AlCl₃ acts catalytically to generate the acylium ion, the resulting benzophenone product is a Lewis base. It readily forms a stable complex with the AlCl₃.[7] This complex deactivates both the Lewis acid and the ketone product. Because this complex is stable under the reaction conditions, the AlCl₃ is not regenerated. Therefore, at least one equivalent of AlCl₃ is consumed for every equivalent of product formed. An excess is often used to ensure sufficient free catalyst is available to drive the reaction to completion.[8] This complex is then hydrolyzed during the aqueous workup to liberate the final ketone product.[7][9]

Q3: My reaction is not working. I suspect my Lewis acid is inactive. How can I ensure my catalyst is active?

A3: Catalyst inactivity, almost always due to moisture, is the most common cause of a failed Friedel-Crafts acylation.[2] Lewis acids like AlCl₃ react exothermically with water to form inactive hydroxides and release HCl.

Best Practices for Maintaining Catalyst Activity:

-

Use Fresh, High-Purity Reagents: Purchase anhydrous grade Lewis acids in small containers and use a freshly opened bottle if possible. Older bottles may have absorbed atmospheric moisture.

-

Inert Atmosphere Handling: Handle the Lewis acid in a glove box or a fume hood under a stream of dry nitrogen or argon. Never leave the container open to the air.[10]

-

Proper Glassware Preparation: All glassware must be rigorously dried before use. This is best achieved by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling in a desiccator or under an inert atmosphere.[2][11]

Part 2: Troubleshooting Guide for Low Yield & Reaction Failure

When experiments yield unexpected results, a systematic approach is necessary. This guide provides a logical workflow to diagnose and resolve common issues.

Q4: I have set up my reaction with dry glassware and fresh AlCl₃, but I'm getting very low to no benzophenone product. What should I investigate?

A4: A low or zero yield despite seemingly correct setup points to more subtle issues. Use the following decision tree to diagnose the problem.

Caption: Troubleshooting workflow for failed benzophenone synthesis.

Detailed Explanations:

-

Deactivated Substrates: Friedel-Crafts reactions are electrophilic aromatic substitutions. If your benzene ring has strongly electron-withdrawing groups (e.g., nitro, cyano, sulfonic acid), the ring is too "deactivated" (electron-poor) to attack the acylium ion electrophile.[12]

-

Amine and Hydroxyl Groups: Aromatic rings containing -NH₂ or -OH groups are also problematic. These groups are Lewis bases and will react preferentially with the Lewis acid catalyst, forming a complex that deactivates the ring.[13]

-

Reaction Temperature: The reaction is often highly exothermic.[9] Adding the reagents at a low temperature (e.g., 0-5°C) is crucial to control the reaction rate and prevent side reactions or degradation. After the initial addition, the reaction may need to be warmed to room temperature or refluxed to go to completion.[14]

Q5: How does the choice of solvent affect the reaction outcome?

A5: The solvent plays a more active role than just dissolving the reagents. Solvents can act as competing Lewis bases, coordinating with the Lewis acid and modulating its activity.[15][16]

-

Non-coordinating Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices as they are relatively inert and do not coordinate strongly with the Lewis acid, leaving it free to activate the benzoyl chloride.[17]

-

Coordinating Solvents: Solvents like diethyl ether or acetonitrile should be avoided. They are Lewis bases and will strongly coordinate with the catalyst, reducing its effectiveness or quenching the reaction entirely.[18]

-

Aromatic Solvents: Using benzene itself as the solvent (in excess) is a common strategy, as it serves as both solvent and reagent.[14] However, for substituted benzophenones, this is not an option.

-

"Green" Solvents: Propylene carbonate has been investigated as a more environmentally friendly solvent that can maintain high reaction efficiency.[4]

| Solvent | Type | Suitability | Rationale |

| Dichloromethane (DCM) | Non-coordinating | Excellent | Inert, good solubility, easily removed. |

| 1,2-Dichloroethane (DCE) | Non-coordinating | Excellent | Similar to DCM, allows for higher reaction temperatures. |

| Carbon Disulfide (CS₂) | Non-coordinating | Good (Use with caution) | Classic solvent, but highly flammable and toxic. |

| Nitrobenzene | Deactivating | Good (for some cases) | Can dissolve the AlCl₃ complex well, but is toxic and a deactivating solvent. |

| Diethyl Ether / THF | Coordinating | Poor | Strongly coordinates with and deactivates the Lewis acid. |

| Acetonitrile | Coordinating | Poor | Strongly coordinates with and deactivates the Lewis acid.[18] |

Part 3: Protocols and Methodologies

Protocol 1: Standard Benzophenone Synthesis via Friedel-Crafts Acylation

This protocol describes a standard laboratory-scale synthesis of benzophenone from benzene and benzoyl chloride using AlCl₃.

Safety Warning: This reaction is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. AlCl₃ is corrosive and reacts violently with water.[10] Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzoyl Chloride

-

Anhydrous Benzene (reagent and solvent)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (conc. HCl)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Cap the condenser and funnel with drying tubes (containing CaCl₂) or a nitrogen inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.[11]

-

Reagent Setup: In the fume hood, charge the flask with anhydrous AlCl₃ (1.1 equivalents). Add anhydrous benzene (3-4 equivalents) to the flask. Cool the flask to 0-5°C using an ice-water bath.

-

Addition of Acylating Agent: Dissolve benzoyl chloride (1.0 equivalent) in a small amount of anhydrous benzene and add it to the addition funnel.

-

Reaction Execution: Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Control the addition rate to keep the internal temperature below 10°C.[14] You will observe vigorous evolution of HCl gas.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The mixture will likely become a thick, dark slurry.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl.[9][11] This step is highly exothermic and will release more HCl gas. Stir until the ice has melted and the dark complex has decomposed.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude benzophenone can be purified by recrystallization from ethanol or by vacuum distillation.[20]

Caption: Experimental workflow for benzophenone synthesis.

References

-

Patsnap Eureka. (2025). Lewis Acid Stability in Extreme Reaction Conditions. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Laturski, A., et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]

-

Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Reaction Conditions with Lewis Acids. Retrieved from [Link]

-

Quora. (2014). How do you prepare benzophenone from benzene?. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

-

Laturski, A., et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. Retrieved from [Link]

-

Laturski, A., et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. Retrieved from [Link]

-

Chen, Y., et al. (2018). Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols. Organic Process Research & Development. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

-

ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. RSC - Page load error [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. reddit.com [reddit.com]

- 14. orgsyn.org [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. flinnsci.com [flinnsci.com]

- 20. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

Overcoming solubility issues of benzophenone analogs in biological assays

Technical Support Center: Benzophenone Analogs

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams tackling the formulation and assay development of benzophenone analogs. These scaffolds are invaluable in medicinal chemistry, showing a wide spectrum of biological activities from anti-inflammatory to anti-tumor effects.[1][2] However, their predominantly hydrophobic and lipophilic nature often presents a significant hurdle: poor aqueous solubility.[3]

This guide is designed as a practical, in-depth resource to help you navigate and overcome these solubility issues. We will move from fundamental troubleshooting to advanced solubilization strategies, explaining not just the "how" but the critical "why" behind each technique.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial problems encountered when working with benzophenone analogs.

Q1: My benzophenone analog won't dissolve in my aqueous buffer. What is the first and most common solvent I should try?

A1: The industry-standard starting point for dissolving hydrophobic compounds is 100% dimethyl sulfoxide (DMSO).[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules, including highly lipophilic ones.[5]

Causality: Its utility stems from its ability to disrupt the intermolecular forces in the solid compound lattice while being miscible with water, allowing for the creation of high-concentration stock solutions that can be diluted into aqueous assay media.

Best Practice Protocol:

-

Weigh out your benzophenone analog accurately.

-

Add a minimal volume of 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).

-

Use gentle warming (37°C water bath) and vortexing or sonication to facilitate dissolution.[6] Ensure the compound is fully dissolved before proceeding.

Q2: I successfully dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture media. What is happening?